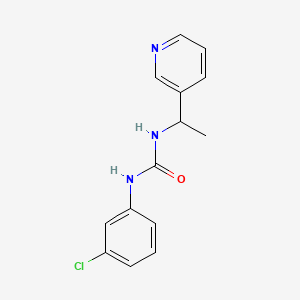
N-(3-benzamidophenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-benzamidophenyl)-2-methylbenzamide, also known as N-(3-benzoylphenyl)-2-methylbenzamide or BPBM, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. BPBM belongs to the class of benzamides, which are compounds that have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The exact mechanism of action of BPBM is not fully understood, but it is thought to involve the modulation of various proteins and enzymes in the body. One proposed mechanism is that BPBM can inhibit the activity of certain enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase. This can lead to a decrease in oxidative stress and inflammation, which may contribute to its potential therapeutic effects.
BPBM has also been shown to modulate the activity of certain signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways. This may contribute to its potential antitumor effects by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPBM has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These include:
- Inhibition of cancer cell growth and proliferation
- Induction of apoptosis and inhibition of angiogenesis
- Reduction of pro-inflammatory cytokine levels and pain behavior
- Modulation of enzymes involved in the production of reactive oxygen species
- Modulation of signaling pathways involved in cell growth and survival
実験室実験の利点と制限
BPBM has several advantages for lab experiments, including its ease of synthesis and purification, and its potential to modulate various proteins and enzymes in the body. However, there are also some limitations to consider. For example, BPBM has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood. Additionally, BPBM may have off-target effects on other proteins and enzymes in the body, which could lead to unintended consequences.
将来の方向性
There are several future directions for research on BPBM. One area of interest is the potential use of BPBM as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route, as well as the safety and efficacy in human clinical trials.
Another area of interest is the potential use of BPBM as an anti-inflammatory and analgesic agent. Further studies are needed to determine the mechanisms of action and potential side effects in animal models and in human clinical trials.
Finally, BPBM may have potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular disorders. Further studies are needed to determine the potential therapeutic effects and mechanisms of action in these conditions.
In conclusion, BPBM is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. Further studies are needed to fully understand its mechanisms of action and potential therapeutic effects in various conditions.
合成法
BPBM can be synthesized through a simple and efficient method that involves the reaction between 3-aminobenzamide and 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the resulting product is purified through column chromatography. The purity and identity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
BPBM has been studied for its potential pharmacological properties, particularly its ability to modulate the activity of certain proteins and enzymes in the body. One area of research that has gained attention is the potential use of BPBM as a therapeutic agent for cancer. Studies have shown that BPBM can inhibit the growth and proliferation of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels).
BPBM has also been studied for its potential anti-inflammatory and analgesic effects. In animal models of inflammation and pain, BPBM has been shown to reduce the levels of pro-inflammatory cytokines and decrease pain behavior. Additionally, BPBM has been studied for its potential to modulate the activity of certain enzymes involved in the production of reactive oxygen species, which are implicated in various pathological conditions such as neurodegenerative diseases and cardiovascular disorders.
特性
IUPAC Name |
N-(3-benzamidophenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-8-5-6-13-19(15)21(25)23-18-12-7-11-17(14-18)22-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDPRMWUPUWHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzamidophenyl)-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)

![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)







